Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-
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Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- is a chemical compound with the molecular formula C10H20OSi and a molecular weight of 184.35 g/mol . This compound is commonly used as an intermediate in the synthesis of organosilicon polymers, which are utilized in various industrial applications such as lubricants, waterproofing agents, and sealants .
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- typically involves the reaction of appropriate alkyl or aryl halides with silanes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- undergoes various chemical reactions, including:
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties such as hydrophobicity, adhesion, and thermal stability . The molecular targets include hydroxyl groups on surfaces, which react with the silane to form strong covalent bonds .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- can be compared with other similar compounds such as:
Trimethylsilyl compounds: These compounds have similar applications but differ in their reactivity and stability.
Alkoxysilanes: These are widely used in surface treatments and coatings, offering different properties based on their alkoxy groups.
Chlorosilanes: These compounds are more reactive and are often used as intermediates in the synthesis of other organosilicon compounds.
The uniqueness of Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]- lies in its specific structure, which imparts distinct properties such as enhanced hydrophobicity and thermal stability .
Biological Activity
Silane compounds, particularly those with quaternary ammonium functionalities, have garnered significant attention for their biological activities, particularly in antimicrobial applications. The compound in focus, Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-, exhibits promising properties that can be leveraged in various biomedical fields. This article explores its biological activity through a review of relevant studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₃₈H₈₀OSi
- Molecular Weight : 581.1267 g/mol
- IUPAC Name : tert-Butyldimethyl(dotriacontyloxy)silane
This silane is characterized by its long hydrocarbon chains and quaternary ammonium group, which contribute to its amphiphilic nature, enabling interactions with both hydrophilic and hydrophobic environments.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of silane compounds, particularly those modified with quaternary ammonium groups. These compounds demonstrate significant efficacy against various microbial strains.
Case Studies
-
Antimicrobial Efficacy Against Biofilms :
A study evaluated the antimicrobial activity of a quaternary ammonium silane against polymicrobial biofilms. Results indicated that the silane significantly reduced colony-forming units (CFUs) by approximately 80% compared to control groups, showcasing its potential as an effective antimicrobial agent in dental applications . -
Macrophage Polarization :
Another investigation focused on the effects of a related silane compound on macrophage polarization. The study found that treatment with this silane reduced levels of pro-inflammatory cytokines (IL-6) while promoting the expression of anti-inflammatory markers (IL-10). This suggests that silanes may play a role in modulating immune responses during tissue repair processes . -
Surface Modification for Bacterial Resistance :
Silanes have been employed to modify surfaces of dental implants, leading to reduced bacterial adhesion and biofilm formation. The immobilization of silanes on titanium surfaces was shown to enhance osteoblast differentiation while simultaneously decreasing bacterial colonization .
The antimicrobial action of quaternary ammonium silanes is primarily attributed to their ability to disrupt microbial cell membranes. The lipophilic alkyl chains penetrate bacterial membranes, leading to cell lysis and death. Additionally, these compounds can alter the surface properties of materials, enhancing their resistance to microbial colonization .
Data Summary
Properties
Molecular Formula |
C21H42OSi |
---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(4S)-pentadec-1-yn-4-yl]oxysilane |
InChI |
InChI=1S/C21H42OSi/c1-8-10-11-12-13-14-15-16-17-19-20(18-9-2)22-23(6,7)21(3,4)5/h2,20H,8,10-19H2,1,3-7H3/t20-/m1/s1 |
InChI Key |
WBOYDIISRFUFHQ-HXUWFJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC#C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC(CC#C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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